N-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine
Overview
Description
N-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine is an organic compound that belongs to the class of secondary amines This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine typically involves the alkylation of a primary amine with a suitable alkyl halide. One common method is the reductive amination of 2-fluorobenzaldehyde with 4-(4-methoxyphenyl)butan-2-amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4 or LiAlH4 to yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amine groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution, ammonia (NH3) in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. It may act on specific molecular targets in the brain.
Industry: Utilized in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems, leading to its potential effects on neurological functions .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-methoxyphenethylamine
Uniqueness
Compared to similar compounds, N-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which enhance its chemical stability and biological activity. The fluorine atom increases its lipophilicity and metabolic stability, making it a valuable compound in drug development .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO/c1-14(20-13-16-5-3-4-6-18(16)19)7-8-15-9-11-17(21-2)12-10-15/h3-6,9-12,14,20H,7-8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWQMPNHOVSUTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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